molecular formula C10H17Cl2N3O B7971456 [1-(1-methyl-1H-benzimidazol-2-yl)ethyl]amine dihydrochloride hydrate

[1-(1-methyl-1H-benzimidazol-2-yl)ethyl]amine dihydrochloride hydrate

Cat. No.: B7971456
M. Wt: 266.16 g/mol
InChI Key: MXIHPDCHBDPXSL-UHFFFAOYSA-N
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Description

[1-(1-methyl-1H-benzimidazol-2-yl)ethyl]amine dihydrochloride hydrate is a chemical compound with the molecular formula C10H15Cl2N3 It is a derivative of benzimidazole, a heterocyclic aromatic organic compound

Mechanism of Action

Target of Action

It is known that benzimidazole derivatives, which this compound is a part of, have been reported to exhibit diverse pharmacological activities . These activities include antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory effects . The specific targets would depend on the exact biological activity being exhibited.

Mode of Action

Benzimidazole derivatives are known to interact with their targets in a variety of ways, leading to changes in cellular processes . The specific interactions would depend on the exact biological activity being exhibited.

Biochemical Pathways

Given the broad range of pharmacological activities associated with benzimidazole derivatives , it can be inferred that multiple pathways could potentially be affected. The exact pathways and their downstream effects would depend on the specific biological activity being exhibited.

Pharmacokinetics

Benzimidazole derivatives are known to have excellent bioactivity against many ailments with outstanding bioavailability, safety, and stability profiles .

Result of Action

Given the broad range of pharmacological activities associated with benzimidazole derivatives , it can be inferred that the compound could potentially have a wide range of molecular and cellular effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(1-methyl-1H-benzimidazol-2-yl)ethyl]amine dihydrochloride hydrate typically involves the reaction of 1-methylbenzimidazole with ethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The resulting compound is then purified and converted into its dihydrochloride hydrate form through crystallization.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yield and purity, often involving advanced techniques such as continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

[1-(1-methyl-1H-benzimidazol-2-yl)ethyl]amine dihydrochloride hydrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions typically involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

[1-(1-methyl-1H-benzimidazol-2-yl)ethyl]amine dihydrochloride hydrate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Comparison with Similar Compounds

[1-(1-methyl-1H-benzimidazol-2-yl)ethyl]amine dihydrochloride hydrate can be compared with other similar compounds, such as:

  • 2-(1-Methyl-1H-benzimidazol-2-yl)ethanamine dihydrochloride
  • 1-(5-Methyl-1H-benzimidazol-2-yl)ethanamine dihydrochloride
  • 2-(7-Methyl-1H-benzimidazol-2-yl)ethanamine dihydrochloride

These compounds share a similar benzimidazole core structure but differ in the position and nature of substituents. The unique properties of this compound, such as its specific substitution pattern, contribute to its distinct chemical and biological activities.

Properties

IUPAC Name

1-(1-methylbenzimidazol-2-yl)ethanamine;hydrate;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3.2ClH.H2O/c1-7(11)10-12-8-5-3-4-6-9(8)13(10)2;;;/h3-7H,11H2,1-2H3;2*1H;1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXIHPDCHBDPXSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC2=CC=CC=C2N1C)N.O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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